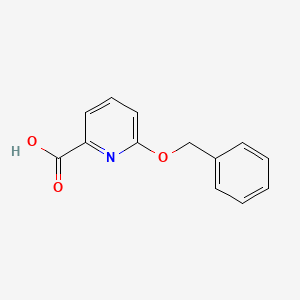

6-(Benzyloxy)pyridine-2-carboxylic acid

Description

BenchChem offers high-quality 6-(Benzyloxy)pyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Benzyloxy)pyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-phenylmethoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(16)11-7-4-8-12(14-11)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQAXRMOPNGIIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679681 | |

| Record name | 6-(Benzyloxy)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149744-21-8 | |

| Record name | 6-(Benzyloxy)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(Benzyloxy)pyridine-2-carboxylic acid

CAS Number: 149744-21-8

Authored by a Senior Application Scientist

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(benzyloxy)pyridine-2-carboxylic acid, a key building block in medicinal chemistry and drug discovery. The document details the synthesis, purification, and characterization of this versatile scaffold. Furthermore, it explores its applications as a crucial intermediate in the development of therapeutic agents, particularly as a precursor to enzyme inhibitors. Safety protocols and handling guidelines are also discussed to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel pharmaceuticals.

Introduction

6-(Benzyloxy)pyridine-2-carboxylic acid, also known as 6-(phenylmethoxy)-2-pyridinecarboxylic acid, is a substituted picolinic acid derivative that has garnered significant interest in the field of medicinal chemistry.[1] Its unique structural features, combining a pyridine ring with a carboxylic acid and a bulky benzyloxy group, make it an attractive scaffold for the synthesis of complex molecules with diverse biological activities. The pyridine moiety can engage in various non-covalent interactions with biological targets, while the carboxylic acid provides a handle for further chemical modifications, such as amide bond formation. The benzyloxy group can serve as a protecting group or as a key pharmacophoric element. This guide will delve into the essential technical aspects of this compound, from its synthesis to its application in the development of potential therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of 6-(benzyloxy)pyridine-2-carboxylic acid is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| CAS Number | 149744-21-8 | [2] |

| Molecular Formula | C₁₃H₁₁NO₃ | [2] |

| Molecular Weight | 229.23 g/mol | [2] |

| Boiling Point | 413.3 ± 30.0 °C (Predicted) | [2] |

| Density | 1.274 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.49 ± 0.10 (Predicted) | [2] |

Synthesis and Purification

The synthesis of 6-(benzyloxy)pyridine-2-carboxylic acid can be achieved through a multi-step process, typically starting from commercially available 6-hydroxypyridine-2-carboxylic acid. The following protocol outlines a representative synthetic route.

Synthesis Protocol: Benzylation of 6-Hydroxypyridine-2-carboxylic Acid

This synthesis involves the protection of the hydroxyl group of 6-hydroxypyridine-2-carboxylic acid as a benzyl ether.

Figure 1: Synthetic scheme for 6-(benzyloxy)pyridine-2-carboxylic acid.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-hydroxypyridine-2-carboxylic acid (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Addition of Base: Add a mild base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the solution. The base will deprotonate the hydroxyl group, forming the corresponding phenoxide.

-

Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.1-1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and acidify to pH 3-4 with a dilute acid (e.g., 1 M HCl). This will protonate the carboxylic acid and precipitate the product.

-

Isolation: Collect the crude product by vacuum filtration and wash with cold water.

Purification Protocol: Recrystallization

The crude 6-(benzyloxy)pyridine-2-carboxylic acid can be purified by recrystallization to obtain a product of high purity.

Step-by-Step Methodology:

-

Solvent Selection: Choose a suitable solvent system for recrystallization. A mixture of ethanol and water is often effective.

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Slowly add hot water to the ethanolic solution until it becomes slightly turbid. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Figure 2: Workflow for the purification of 6-(benzyloxy)pyridine-2-carboxylic acid.

Characterization

The identity and purity of the synthesized 6-(benzyloxy)pyridine-2-carboxylic acid should be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for 6-(benzyloxy)pyridine-2-carboxylic acid are summarized below. Note that actual shifts may vary depending on the solvent and concentration.

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | -COOH |

| ~7.9-8.1 | m | 1H | Pyridine-H |

| ~7.3-7.5 | m | 6H | Ar-H (benzyl) + Pyridine-H |

| ~7.0-7.2 | m | 1H | Pyridine-H |

| ~5.4 | s | 2H | -OCH₂- |

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (acid) |

| ~162 | C-O (pyridine) |

| ~148 | C (pyridine) |

| ~140 | C (pyridine) |

| ~136 | C (aromatic, ipso) |

| ~128-129 | C (aromatic) |

| ~115 | C (pyridine) |

| ~110 | C (pyridine) |

| ~70 | -OCH₂- |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Electrospray Ionization (ESI-MS):

-

Expected [M+H]⁺: m/z 230.08

-

Expected [M-H]⁻: m/z 228.07

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1450 | C=C and C=N stretches (aromatic rings) |

| ~1250 | C-O stretch (ether) |

Applications in Drug Discovery and Development

6-(Benzyloxy)pyridine-2-carboxylic acid is a valuable intermediate in the synthesis of a wide range of biologically active compounds. Its derivatives have shown promise in various therapeutic areas.

-

Enzyme Inhibition: The pyridine carboxylic acid scaffold is a common feature in many enzyme inhibitors.[1] The carboxylic acid group can act as a key binding element, forming hydrogen bonds or ionic interactions with active site residues. The benzyloxy group can occupy hydrophobic pockets within the enzyme, enhancing binding affinity and selectivity.

-

Anticancer and Anti-inflammatory Agents: Preliminary studies on related compounds suggest that derivatives of 6-(benzyloxy)pyridine-2-carboxylic acid may possess anticancer and anti-inflammatory properties.[1] These activities are often attributed to their ability to modulate specific signaling pathways or inhibit key enzymes involved in disease progression.

Safety and Handling

While specific safety data for 6-(benzyloxy)pyridine-2-carboxylic acid is limited, information from closely related compounds, such as 6-{[(benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid, suggests that it should be handled with care.[3]

-

Hazard Statements:

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water. Seek medical attention if irritation persists.

-

Conclusion

6-(Benzyloxy)pyridine-2-carboxylic acid is a synthetically versatile and medicinally relevant molecule. This technical guide has provided a detailed overview of its synthesis, purification, characterization, and potential applications. By understanding the fundamental properties and handling requirements of this compound, researchers can effectively utilize it as a key building block in the design and development of novel therapeutic agents. The information presented herein is intended to serve as a practical resource for scientists and professionals in the pharmaceutical and chemical research sectors.

References

-

PubChem. (n.d.). 6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid - Safety and Hazards. Retrieved from [Link]

Sources

- 1. Buy 6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylicacid [smolecule.com]

- 2. 149744-21-8 CAS MSDS (6-(benzyloxy)pyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid | C14H12N2O4 | CID 63643408 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(Benzyloxy)pyridine-2-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

6-(Benzyloxy)pyridine-2-carboxylic acid is a heterocyclic organic compound featuring a pyridine core, a scaffold of immense importance in medicinal chemistry.[1][2] The molecule is strategically functionalized with a carboxylic acid group at the 2-position and a benzyloxy ether at the 6-position. This unique arrangement of functional groups—a hydrogen-bond donating/accepting carboxylic acid, a coordinating pyridine nitrogen, and a bulky, lipophilic benzyloxy group—makes it a highly versatile building block for the synthesis of complex molecular architectures. Its structural rigidity and defined electronic properties are sought after in the rational design of enzyme inhibitors and other biologically active agents.[1][3] This guide provides a comprehensive overview of its chemical properties, a logical and detailed synthetic protocol, its characteristic reactivity, and its applications for researchers in drug discovery and chemical synthesis.

Physicochemical and Spectroscopic Profile

The utility of a chemical entity in a research setting begins with a thorough understanding of its fundamental properties. These data inform handling, reaction conditions, and analytical characterization.

Core Physicochemical Properties

The following table summarizes the key computed and experimental properties for 6-(Benzyloxy)pyridine-2-carboxylic acid.

| Property | Value | Source |

| CAS Number | 149744-21-8 | [4] |

| Molecular Formula | C₁₃H₁₁NO₃ | [4] |

| Molecular Weight | 229.23 g/mol | [4] |

| Predicted Boiling Point | 413.3 ± 30.0 °C | [4] |

| Predicted Density | 1.274 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 3.49 ± 0.10 | [4] |

The predicted pKa of ~3.5 is characteristic of the carboxylic acid proton and indicates moderate acidity, comparable to benzoic acid (pKa ~4.2).[5] This acidity is crucial for its role in forming salts and participating in hydrogen-bonding interactions within biological systems.

Spectroscopic Characterization

While specific spectra are proprietary to the acquiring laboratory, the structure of 6-(Benzyloxy)pyridine-2-carboxylic acid allows for a confident prediction of its key spectroscopic features. This analysis is fundamental for reaction monitoring and final product confirmation.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by two characteristic signals for the carboxylic acid group: a very broad O-H stretching band from approximately 2500 to 3500 cm⁻¹ and a strong, sharp C=O stretching absorption around 1700-1725 cm⁻¹.[6] Additional significant peaks will include C-O stretching for the ether linkage and C=C/C=N stretching from the aromatic rings.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides a distinct fingerprint. The carboxylic acid proton (COOH) is expected to appear as a broad singlet far downfield, typically in the 10-12 ppm range.[6] The benzylic protons (-O-CH₂ -Ph) should appear as a sharp singlet around 5.4-5.6 ppm. The protons of the phenyl group will be found in the 7.3-7.5 ppm region, while the three protons on the pyridine ring will appear as distinct multiplets, typically between 7.5 and 8.5 ppm.

-

¹³C NMR Spectroscopy : The carbon spectrum is characterized by the carboxyl carbon (C=O) signal in the 160-185 ppm range.[6] The carbon of the benzylic methylene group (-O-C H₂-Ph) is expected around 70 ppm. The remaining signals will correspond to the carbons of the two aromatic rings.

-

Mass Spectrometry : In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 229. A characteristic fragmentation pattern for carboxylic acids involves the loss of a hydroxyl radical (-OH, 17 Da) followed by the loss of carbon monoxide (-CO, 28 Da).[6] A prominent peak at m/z = 91, corresponding to the benzyl cation ([C₇H₇]⁺), is also highly characteristic due to the stability of this fragment.

Synthesis and Reactivity

A reliable and scalable synthetic route is paramount for the practical application of 6-(Benzyloxy)pyridine-2-carboxylic acid. The following section details a logical, field-proven synthetic strategy and explores the molecule's key chemical reactivities.

Rationale for Synthetic Strategy

A robust synthesis can be designed starting from the commercially available and inexpensive precursor, 6-hydroxypyridine-2-carboxylic acid. The strategy involves a three-step sequence that leverages standard, high-yielding organic reactions:

-

Esterification: The carboxylic acid is first protected as a methyl ester. This is a critical step because the acidic proton would interfere with the subsequent base-mediated etherification reaction.

-

Williamson Ether Synthesis: The phenolic hydroxyl group is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace the bromide from benzyl bromide, forming the target benzyloxy ether.

-

Saponification: The methyl ester protecting group is removed via base-catalyzed hydrolysis to reveal the final carboxylic acid.

This sequence ensures high selectivity and minimizes potential side reactions.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 6-hydroxypyridine-2-carboxylate

-

Suspend 6-hydroxypyridine-2-carboxylic acid (1.0 eq) in methanol (approx. 0.2 M concentration).

-

Cool the suspension to 0 °C in an ice bath.

-

Add thionyl chloride (SOCl₂, 1.2 eq) dropwise over 30 minutes. The causality here is that SOCl₂ reacts with methanol to form HCl in situ, which catalyzes the Fischer esterification. This method avoids the use of concentrated sulfuric acid and simplifies workup.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate (3x).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which can often be used without further purification.

Step 2: Synthesis of Methyl 6-(benzyloxy)pyridine-2-carboxylate

-

Dissolve the methyl 6-hydroxypyridine-2-carboxylate (1.0 eq) from the previous step in a dry, polar aprotic solvent such as DMF or acetonitrile.

-

Add potassium carbonate (K₂CO₃, 1.5 eq) as the base. K₂CO₃ is chosen for its moderate basicity, which is sufficient to deprotonate the phenol without promoting side reactions like ester hydrolysis.

-

Add benzyl bromide (BnBr, 1.1 eq) to the suspension.

-

Heat the mixture to 60-70 °C and stir for 3-5 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the pure benzyl ether intermediate.

Step 3: Synthesis of 6-(Benzyloxy)pyridine-2-carboxylic acid (Saponification)

-

Dissolve the purified methyl 6-(benzyloxy)pyridine-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH, 2.0-3.0 eq). LiOH is often preferred for ester hydrolysis as it minimizes side reactions compared to NaOH or KOH in some substrates.

-

Stir the reaction at room temperature for 2-4 hours until TLC indicates complete consumption of the ester.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution to 0 °C and carefully acidify to pH 3-4 with 1M HCl. The target product will precipitate out of the solution.

-

Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 6-(benzyloxy)pyridine-2-carboxylic acid.

Synthesis Workflow Diagram

Caption: Proposed three-step synthesis of 6-(Benzyloxy)pyridine-2-carboxylic acid.

Chemical Reactivity

The reactivity of this molecule is dictated by its three distinct functional domains: the carboxylic acid, the benzyloxy group, and the pyridine ring.

-

At the Carboxylic Acid: This site is the primary handle for derivatization. It readily undergoes:

-

Amidation: Conversion to an acyl chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine to form amides.[7][8] This is a cornerstone of medicinal chemistry for building diversity.

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acyl chloride intermediate.

-

Reduction: Can be reduced to the corresponding primary alcohol, 6-(benzyloxy)-2-(hydroxymethyl)pyridine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

-

At the Benzyloxy Group: The benzyl ether serves as a robust protecting group for the hydroxyl functionality. Its most significant reaction is:

-

Deprotection (Debenzylation): Cleavage via catalytic hydrogenation (H₂ gas over a palladium-on-carbon catalyst, Pd/C). This reaction is clean and high-yielding, regenerating the 6-hydroxypyridine-2-carboxylic acid, and is orthogonal to many other functional groups. The benzyloxy group can also be sensitive to strong acidic conditions, which can cause cleavage.[9]

-

-

At the Pyridine Ring: The pyridine ring is electron-deficient and the nitrogen atom is basic. It can be protonated by strong acids or alkylated to form a pyridinium salt.

Caption: Key reactive sites and transformations of the title compound.

Applications in Research and Drug Development

The true value of 6-(Benzyloxy)pyridine-2-carboxylic acid lies in its application as a sophisticated building block in the synthesis of high-value molecules.

Scaffold for Enzyme Inhibition

Pyridine carboxylic acids are privileged structures in drug discovery, known to form the basis of numerous therapeutic agents.[2] The 2-carboxylic acid moiety is a particularly effective pharmacophore for interacting with metalloenzymes. It can act as a zinc-binding group, displacing water and coordinating directly to the catalytic metal ion in the active site of enzymes like metallo-β-lactamases or matrix metalloproteinases.[10]

The specific architecture of 6-(benzyloxy)pyridine-2-carboxylic acid offers a three-point interaction model for rational drug design:

-

Metal Chelation/H-Bonding: The carboxylic acid and adjacent pyridine nitrogen form a bidentate chelation site, critical for high-affinity binding to metal cofactors.

-

Hydrophobic Interaction: The benzyl group provides a large, lipophilic substituent that can occupy hydrophobic pockets within an enzyme's active site, enhancing binding affinity and selectivity.

-

Vector for Growth: The phenyl ring of the benzyloxy group can be substituted to introduce additional functionality or to fine-tune the molecule's steric and electronic properties, allowing for systematic structure-activity relationship (SAR) studies.

Intermediate in Complex Molecule Synthesis

Beyond direct applications, this compound serves as a valuable intermediate. The orthogonal reactivity of its functional groups allows for selective manipulation. For instance, the carboxylic acid can be converted to an amide while leaving the benzyl ether untouched. Subsequently, the benzyl group can be removed via hydrogenation to reveal a hydroxyl group, which can then be further functionalized. This controlled, stepwise modification is essential in the total synthesis of complex natural products and pharmaceuticals.

Safety and Handling

6-(Benzyloxy)pyridine-2-carboxylic acid should be handled using standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, and strong acids or bases, as these may cause decomposition.[11]

Conclusion

6-(Benzyloxy)pyridine-2-carboxylic acid is more than a simple chemical; it is a strategically designed platform for innovation in medicinal and materials chemistry. Its combination of a potent metal-binding headgroup, a stable and modifiable hydrophobic tail, and a synthetically accessible core makes it an invaluable tool for researchers. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers scientists to fully leverage its potential in the development of next-generation therapeutics and functional materials.

References

-

PubChem. 6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

DC Chemicals. 5-(Benzyloxy)pyridine-2-carboxylic Acid MSDS. Available from: [Link]

-

PubChemLite. 6-(benzyloxy)pyridine-3-carboxylic acid (C13H11NO3). Available from: [Link]

-

Scribd. pKa Table. Available from: [Link]

-

CLAS. Table of Acids with Ka and pKa Values. Available from: [Link]

- Google Patents. EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1....

-

MDPI. Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo-β-Lactamase-1. Available from: [Link]

-

PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. National Center for Biotechnology Information. Available from: [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acids. Available from: [Link]

-

Chemistry LibreTexts. 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Available from: [Link]

-

National Institutes of Health. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Available from: [Link]

-

PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. National Center for Biotechnology Information. Available from: [Link]

-

NP-MRD. Showing NP-Card for 6-(methoxycarbonyl)pyridine-2-carboxylic acid (NP0142683). Available from: [Link]

-

CrystEngComm (RSC Publishing). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Available from: [Link]

-

Semantic Scholar. ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester. Available from: [Link]

-

OChemTutor. pKa values. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylicacid [smolecule.com]

- 4. 149744-21-8 CAS MSDS (6-(benzyloxy)pyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. library.gwu.edu [library.gwu.edu]

- 6. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 7. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. 5-(Benzyloxy)pyridine-2-carboxylic Acid|74386-55-3|MSDS [dcchemicals.com]

6-(Benzyloxy)pyridine-2-carboxylic acid molecular weight

An In-depth Technical Guide: 6-(Benzyloxy)pyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-(benzyloxy)pyridine-2-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. It delves into the compound's core physicochemical properties, provides detailed protocols for its synthesis and analytical characterization, and explores its strategic applications in drug discovery and development.

A clear understanding of a molecule's fundamental properties is the cornerstone of its effective application in research. This section outlines the essential identifiers and physicochemical characteristics of 6-(benzyloxy)pyridine-2-carboxylic acid.

Unambiguous Identification

It is critical to distinguish 6-(benzyloxy)pyridine-2-carboxylic acid from structurally related compounds. A common point of confusion is with 6-{[(benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid, which contains a benzyloxycarbonyl amino linker and possesses a different molecular formula (C14H12N2O4) and molecular weight (272.26 g/mol )[1][2]. The subject of this guide, 6-(benzyloxy)pyridine-2-carboxylic acid, features a benzyloxy ether linkage.

The definitive properties are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 6-(benzyloxy)-2-pyridinecarboxylic acid | |

| CAS Number | 149744-21-8 | [3] |

| Molecular Formula | C13H11NO3 | [3] |

| Molecular Weight | 229.23 g/mol | [3] |

| Canonical SMILES | C1=CC=C(C=C1)COC2=NC(=CC=C2)C(=O)O | N/A |

| InChI Key | VCQAXRMOPNGIIB-UHFFFAOYSA-N |

Physicochemical Data

The predicted physicochemical properties of the compound inform decisions regarding reaction conditions, solvent selection, and purification strategies.

| Property | Value | Source |

| Boiling Point | 413.3 ± 30.0 °C (Predicted) | [3] |

| Density | 1.274 ± 0.06 g/cm³ (Predicted) | [3] |

Synthesis and Purification

The synthesis of pyridine carboxylic acids often involves the oxidation of an alkyl-substituted precursor. The following protocol is a robust method for preparing 6-(benzyloxy)pyridine-2-carboxylic acid, adapted from established procedures for related isomers[4]. The causality behind each step is explained to ensure reproducibility and facilitate troubleshooting.

Synthetic Strategy: Oxidation of 2-Methylpyridine Precursor

The chosen synthetic route involves the potassium permanganate (KMnO₄) mediated oxidation of 6-(benzyloxy)-2-methylpyridine. This strategy is advantageous due to the commercial availability of the starting material and the reliability of permanganate oxidation for converting alkylpyridines to their corresponding carboxylic acids.

The key challenge in this reaction is preventing over-oxidation, which can lead to cleavage of the pyridine ring[4]. This is mitigated by carefully controlling the reaction temperature, pH, and stoichiometry of the oxidizing agent. The benzyloxy group is generally stable under these conditions, but cleavage to the corresponding 6-hydroxypyridine-2-carboxylic acid is a potential side reaction that must be monitored.

Detailed Experimental Protocol

Materials:

-

6-(benzyloxy)-2-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Water (deionized)

-

tert-Butanol

-

Hydrochloric acid (HCl), concentrated

-

Sodium bisulfite (NaHSO₃)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-(benzyloxy)-2-methylpyridine (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

Initiation of Oxidation: Heat the solution to 80-90°C. In a separate beaker, prepare a solution of potassium permanganate (2.5 eq) in water.

-

Controlled Addition of Oxidant: Add the KMnO₄ solution dropwise to the heated pyridine solution over 2-3 hours. The slow addition is crucial to manage the exothermic nature of the reaction and prevent over-oxidation. The reaction progress is indicated by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate[4].

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 90°C until the purple color is no longer visible.

-

Quenching and Filtration: Cool the reaction mixture to room temperature. If any purple color remains, add a small amount of sodium bisulfite until the solution is colorless. Filter the hot mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with hot water.

-

Product Precipitation: Cool the combined filtrate in an ice bath. Carefully acidify the solution to a pH of 3-4 by the slow addition of concentrated HCl. The slow acidification while cooling promotes the formation of larger crystals and improves the purity of the precipitated product[4].

-

Isolation and Drying: Collect the white precipitate of 6-(benzyloxy)pyridine-2-carboxylic acid by vacuum filtration. Wash the solid with cold water and dry under vacuum to a constant weight.

Synthesis Workflow Visualization

Caption: Workflow for the synthesis of 6-(benzyloxy)pyridine-2-carboxylic acid.

Analytical Characterization

Validation of the final product's identity and purity is non-negotiable. A combination of spectroscopic and chromatographic methods should be employed.

Purity Assessment by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of carboxylic acids in various matrices[5][6].

Protocol:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in methanol. Create a dilution series (e.g., 1 µg/mL) in a suitable mobile phase mimic (e.g., 50:50 acetonitrile:water).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. For carboxylic acids, negative mode [M-H]⁻ is often effective, but positive mode [M+H]⁺ should also be tested.

-

Analysis: Use Selected Ion Monitoring (SIM) for the expected mass-to-charge ratio (m/z) of the parent ion, or full scan mode to identify impurities.

-

-

Data Interpretation: The purity is determined by integrating the peak area of the target compound relative to the total peak area of all detected components at a suitable wavelength (e.g., 254 nm) or in the total ion chromatogram (TIC). The identity is confirmed by the measured mass matching the theoretical mass of the compound.

Applications in Drug Discovery

Pyridine carboxylic acid isomers are foundational scaffolds in the development of pharmaceuticals, leading to drugs for a wide range of diseases including cancer, tuberculosis, and diabetes[7][8].

The Privileged Scaffold

The pyridine-2-carboxylic acid moiety is a privileged structural motif in medicinal chemistry. Its significance stems from several key features:

-

Metal Chelation: The nitrogen atom of the pyridine ring and the adjacent carboxylic acid group can act as a bidentate ligand, effectively chelating metal ions (e.g., Mg²⁺, Mn²⁺, Fe²⁺) in the active sites of metalloenzymes. This is a common mechanism for enzyme inhibitors.

-

Hydrogen Bonding: The carboxylic acid is a potent hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor. These interactions are critical for specific binding to protein targets.

-

Structural Rigidity and Vectorial Display: The rigid aromatic ring provides a well-defined scaffold, allowing appended substituents to be projected in precise vectors to probe binding pockets.

A Versatile Synthetic Intermediate

6-(Benzyloxy)pyridine-2-carboxylic acid is a valuable building block for several reasons:

-

Protected Hydroxyl Group: The benzyloxy group serves as a stable protecting group for a 6-hydroxypyridine functionality. It can be readily removed via catalytic hydrogenation to unmask the hydroxyl group for further functionalization.

-

Reactive Carboxylic Acid: The carboxylic acid handle is a versatile functional group that can be readily converted into a wide array of other functionalities, most commonly amides, via coupling reactions with amines. This is a cornerstone of library synthesis in lead optimization campaigns.

Conceptual Drug Design Workflow

The compound is an ideal starting point for fragment-based or lead optimization programs.

Caption: Use of the title compound in a typical drug discovery cascade.

Conclusion

6-(Benzyloxy)pyridine-2-carboxylic acid, with a molecular weight of 229.23 g/mol , is more than a simple chemical entity; it is a strategically valuable tool for the medicinal chemist. Its robust synthesis, versatile chemical handles, and incorporation of the privileged pyridine-2-carboxylic acid scaffold make it a highly sought-after building block for the construction of novel, biologically active molecules. A thorough understanding of its properties and synthesis is essential for leveraging its full potential in the design of next-generation therapeutics.

References

-

PubChem. 6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid. [Link]

-

PubChem. 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid. [Link]

-

Bentham Science. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]

-

PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

-

PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

-

ResearchGate. Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. [Link]

-

ResearchGate. (PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]

-

PubMed Central. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

Sources

- 1. Buy 6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylicacid [smolecule.com]

- 2. 6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid | C14H12N2O4 | CID 63643408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 149744-21-8 CAS MSDS (6-(benzyloxy)pyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-(Benzyloxy)pyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Benzyloxy)pyridine-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its rigid pyridinyl scaffold, combined with the carboxylic acid functionality and the versatile benzyloxy group, makes it an important intermediate in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators. The benzyloxy group serves as a protected form of a hydroxyl group, which can be deprotected in later synthetic steps to reveal a reactive handle for further functionalization. This guide provides a detailed overview of the most common and effective synthetic strategies for preparing this valuable compound, offering insights into the rationale behind experimental choices and providing detailed protocols for key transformations.

Core Synthetic Strategies

The synthesis of 6-(benzyloxy)pyridine-2-carboxylic acid can be approached from several different starting materials. The choice of a particular route often depends on the availability and cost of the precursors, as well as the desired scale of the reaction. This guide will focus on three primary and reliable synthetic pathways, each starting from a different commercially available or readily accessible precursor.

The three principal strategies are:

-

Direct Benzylation: Starting from 6-hydroxypyridine-2-carboxylic acid.

-

Oxidation of a Methyl Precursor: Starting from 6-(benzyloxy)-2-methylpyridine.

-

Carboxylation of a Bromo-intermediate: Starting from 2-bromo-6-(benzyloxy)pyridine.

Below is a visual overview of these synthetic approaches.

Caption: Overview of the three main synthetic routes.

Strategy 1: Direct Benzylation of 6-Hydroxypyridine-2-carboxylic Acid

This is arguably the most straightforward and common approach, involving the direct protection of the hydroxyl group of commercially available 6-hydroxypyridine-2-carboxylic acid as a benzyl ether.

Chemical Rationale

The reaction is a classic Williamson ether synthesis. The phenolic proton of the 6-hydroxypyridine-2-carboxylic acid is acidic and can be readily deprotonated by a suitable base to form a phenoxide. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction, displacing the bromide and forming the benzyl ether. The choice of base and solvent is crucial to ensure good solubility and reactivity while minimizing side reactions. Potassium carbonate is a commonly used base as it is strong enough to deprotonate the phenolic hydroxyl but generally not the carboxylic acid, and it is easily removed during work-up. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction as it effectively solvates the cation, enhancing the nucleophilicity of the phenoxide.

Experimental Protocol

Caption: Workflow for the direct benzylation of 6-hydroxypyridine-2-carboxylic acid.

Step-by-Step Methodology [1]

-

To a solution of 6-hydroxypyridine-2-carboxylic acid (1.0 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

-

To this suspension, add benzyl bromide (1.3 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 20-50 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-(benzyloxy)pyridine-2-carboxylic acid.

| Parameter | Value |

| Starting Material | 6-Hydroxypyridine-2-carboxylic acid |

| Key Reagents | Benzyl bromide, Potassium carbonate |

| Solvent | DMF |

| Temperature | Room Temperature |

| Typical Yield | 60-75% |

Strategy 2: Oxidation of 6-(Benzyloxy)-2-methylpyridine

This approach involves the synthesis of the target molecule by oxidizing the methyl group of 6-(benzyloxy)-2-methylpyridine. This is a robust method, particularly if the methyl-substituted precursor is readily available.

Chemical Rationale

The oxidation of an alkyl side chain on an aromatic ring to a carboxylic acid is a fundamental transformation in organic synthesis. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent commonly used for this purpose. The reaction is typically carried out in an aqueous solution under neutral or alkaline conditions to prevent cleavage of the pyridine ring.[2] The benzyloxy group is generally stable under these conditions, although harsh acidic conditions or prolonged heating can lead to its cleavage.[2] The reaction proceeds through a series of oxidation steps, ultimately forming a manganese dioxide (MnO₂) byproduct, which precipitates from the reaction mixture. Careful control of temperature and the stoichiometry of the oxidizing agent is essential to maximize the yield and minimize over-oxidation or other side reactions.[2]

Experimental Protocol

Caption: Workflow for the oxidation of 6-(benzyloxy)-2-methylpyridine.

Step-by-Step Methodology [2]

-

Dissolve 6-(benzyloxy)-2-methylpyridine (1.0 equivalent) in a suitable solvent such as water or a mixture of t-butanol and water.

-

Heat the solution to 70-90°C with vigorous stirring.

-

Prepare a solution of potassium permanganate (2-3 equivalents) in water and add it dropwise to the heated solution of the starting material over 1-2 hours.

-

Continue heating and stirring until the characteristic purple color of the permanganate has disappeared, indicating the completion of the reaction.

-

Filter the hot reaction mixture to remove the manganese dioxide precipitate.

-

Cool the filtrate in an ice bath and carefully acidify with an acid, such as hydrochloric acid, to a pH of approximately 3-4.

-

Collect the precipitated 6-(benzyloxy)pyridine-2-carboxylic acid by filtration, wash with cold water, and dry under vacuum.

| Parameter | Value |

| Starting Material | 6-(Benzyloxy)-2-methylpyridine |

| Key Reagent | Potassium permanganate (KMnO₄) |

| Solvent | Water or t-butanol/water |

| Temperature | 70-90°C |

| Potential Side Reactions | Over-oxidation, Debenzylation |

Strategy 3: Carboxylation of 2-Bromo-6-(benzyloxy)pyridine

This route utilizes organometallic chemistry to introduce the carboxylic acid group. It involves a lithium-halogen exchange followed by quenching with carbon dioxide. This method is particularly useful when the corresponding bromo-precursor is more accessible than the methyl or hydroxy analogs.

Chemical Rationale

The synthesis begins with the formation of an organolithium reagent via a lithium-halogen exchange reaction. 2-Bromo-6-(benzyloxy)pyridine is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at a very low temperature (-78°C) in an anhydrous aprotic solvent like tetrahydrofuran (THF).[3] The bromine at the 2-position of the pyridine ring is selectively replaced by lithium. The resulting 6-(benzyloxy)pyridin-2-yllithium is a potent nucleophile. This intermediate is then quenched with an electrophile, in this case, carbon dioxide (usually in the form of dry ice). The organolithium attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.[4] An acidic work-up then protonates the carboxylate to yield the final carboxylic acid product. Maintaining a low temperature throughout the reaction is critical to prevent side reactions, such as the reaction of n-BuLi with the solvent or decomposition of the organolithium intermediate.[3]

Experimental Protocol

Caption: Workflow for the lithiation and carboxylation of 2-bromo-6-(benzyloxy)pyridine.

Step-by-Step Methodology [3][4]

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromo-6-(benzyloxy)pyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0-1.1 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.

-

Stir the resulting mixture at -78°C for 30-60 minutes to ensure complete lithium-halogen exchange.

-

Quench the reaction by carefully adding an excess of crushed dry ice to the reaction mixture.

-

Allow the mixture to slowly warm to room temperature.

-

Add water and acidify with aqueous HCl to a pH of 3-4.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified.

| Parameter | Value |

| Starting Material | 2-Bromo-6-(benzyloxy)pyridine |

| Key Reagents | n-Butyllithium, Carbon dioxide (dry ice) |

| Solvent | Anhydrous THF |

| Temperature | -78°C |

| Critical Considerations | Anhydrous conditions, inert atmosphere, low temperature |

Conclusion

The synthesis of 6-(benzyloxy)pyridine-2-carboxylic acid can be effectively achieved through several reliable synthetic routes. The direct benzylation of 6-hydroxypyridine-2-carboxylic acid is often the most straightforward method. The oxidation of 6-(benzyloxy)-2-methylpyridine provides a robust alternative, while the carboxylation of 2-bromo-6-(benzyloxy)pyridine via an organolithium intermediate offers a powerful approach when other precursors are less accessible. The selection of the optimal synthetic strategy will depend on factors such as the availability of starting materials, scalability, and the specific requirements of the research or development program. Each method requires careful control of reaction conditions to ensure high yields and purity of this important synthetic building block.

References

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. Available at: [Link]

-

Oxidation of certain methylpyridines to pyridine carboxylic acids. Journal of Organic Chemistry. Available at: [Link]

- US2818378A - Oxidation of methyl-pyridines. Google Patents.

-

The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Chemistry Steps. Available at: [Link]

-

A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed. Available at: [Link]

-

Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Semantic Scholar. Available at: [Link]

-

Hydrolysis of 2-[ 18 F]fluoro-6-methyl-3-(4-methylbenzyloxy)pyridine... ResearchGate. Available at: [Link]

-

Cas 19621-92-2,6-Hydroxypicolinic acid. LookChem. Available at: [Link]

Sources

6-(Benzyloxy)pyridine-2-carboxylic acid spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-(Benzyloxy)pyridine-2-carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the key spectroscopic data for 6-(Benzyloxy)pyridine-2-carboxylic acid (CAS No: 149744-21-8), a heterocyclic building block of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes predictive data with established spectroscopic principles to offer a robust framework for the identification and characterization of this molecule.

Molecular Structure and Physicochemical Properties

6-(Benzyloxy)pyridine-2-carboxylic acid possesses a molecular formula of C₁₃H₁₁NO₃ and a molecular weight of 229.24 g/mol .[1] The structure integrates three key chemical motifs: a pyridine-2-carboxylic acid core, a benzylic ether linkage, and a terminal phenyl ring. This unique combination dictates the molecule's electronic properties and, consequently, its characteristic spectroscopic signatures.

Caption: Molecular structure of 6-(Benzyloxy)pyridine-2-carboxylic acid.

Methodologies for Spectroscopic Analysis

To ensure data integrity and reproducibility, standardized protocols for sample preparation and instrument operation are paramount. The following outlines a robust workflow for acquiring the spectroscopic data discussed in this guide.

Caption: General experimental workflow for spectroscopic analysis.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a quantitative map of the hydrogen environments in the molecule. The predicted spectrum is characterized by distinct signals for the carboxylic acid proton, the benzylic methylene protons, and the protons on the two aromatic rings. Analysis is best performed in a solvent like DMSO-d₆, which allows for the observation of the acidic proton.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | br s | 1H | -COOH | The acidic proton of a carboxylic acid typically appears as a broad singlet at a very downfield chemical shift due to hydrogen bonding.[2] |

| ~7.95 | t, J ≈ 7.8 Hz | 1H | Pyridine H-4 | The central proton on the pyridine ring, coupled to both H-3 and H-5. |

| ~7.80 | d, J ≈ 7.6 Hz | 1H | Pyridine H-3 | Pyridine proton adjacent to the carboxylic acid, deshielded by the electron-withdrawing group. |

| ~7.50 - 7.30 | m | 5H | Phenyl H's | Protons of the monosubstituted phenyl ring of the benzyloxy group appear as a complex multiplet.[3] |

| ~7.10 | d, J ≈ 8.0 Hz | 1H | Pyridine H-5 | Pyridine proton adjacent to the benzyloxy group. |

| ~5.45 | s | 2H | -OCH₂Ph | The two benzylic protons are chemically equivalent and appear as a sharp singlet, shifted downfield by the adjacent oxygen atom. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature. The spectrum is expected to show 11 distinct signals, as two pairs of carbons in the phenyl ring are equivalent due to symmetry.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165.5 | -C OOH | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum.[2][4] |

| ~163.0 | Pyridine C-6 | The pyridine carbon directly attached to the electron-donating benzyloxy group is highly deshielded. |

| ~150.0 | Pyridine C-2 | The pyridine carbon bearing the carboxylic acid substituent. |

| ~140.0 | Pyridine C-4 | The central CH carbon of the pyridine ring. |

| ~136.5 | Phenyl C-1' (ipso) | The quaternary carbon of the phenyl ring attached to the methylene group. |

| ~128.8 | Phenyl C-3'/5' or C-2'/6' | Aromatic CH carbons of the phenyl ring.[5] |

| ~128.5 | Phenyl C-4' (para) | Aromatic CH carbon of the phenyl ring.[5] |

| ~128.2 | Phenyl C-2'/6' or C-3'/5' | Aromatic CH carbons of the phenyl ring.[5] |

| ~120.0 | Pyridine C-3 | Pyridine CH carbon adjacent to the carboxylic acid. |

| ~112.0 | Pyridine C-5 | Pyridine CH carbon adjacent to the benzyloxy group, shifted upfield due to the electron-donating effect of the oxygen. |

| ~70.0 | -OC H₂Ph | The benzylic carbon is shifted downfield by the attached oxygen atom. |

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a critical tool for confirming the molecular formula of a compound. Using electrospray ionization in negative mode (ESI-), the primary ion observed would be the deprotonated molecule, [M-H]⁻. High-resolution analysis provides an exact mass measurement, which can be used to unequivocally determine the elemental composition.

Table 3: Predicted HRMS Data

| Ion | Calculated m/z (C₁₃H₁₀NO₃⁻) | Description |

| [M-H]⁻ | 228.0666 | Deprotonated molecular ion |

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion would likely proceed through characteristic fragmentation pathways, providing further structural confirmation.

Sources

- 1. 6-(Benzyloxy)pyridine-2-carboxylic acid | 149744-21-8 [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. organicchemistrydata.org [organicchemistrydata.org]

The Definitive Guide to the ¹H NMR Spectrum of 6-(Benzyloxy)pyridine-2-carboxylic Acid

This in-depth technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-(benzyloxy)pyridine-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, practical considerations, and detailed spectral interpretation of this compound, offering field-proven insights into its structural elucidation.

Introduction: The Structural Significance of 6-(Benzyloxy)pyridine-2-carboxylic Acid

6-(Benzyloxy)pyridine-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry. Its substituted pyridine core is a prevalent motif in numerous pharmacologically active agents. The presence of a carboxylic acid at the 2-position and a benzyloxy group at the 6-position creates a unique electronic and steric environment, making ¹H NMR spectroscopy an indispensable tool for its unambiguous characterization. Understanding the nuances of its ¹H NMR spectrum is critical for verifying its synthesis, assessing its purity, and studying its interactions in various chemical and biological systems.

This guide will first establish a predicted ¹H NMR spectrum based on foundational NMR principles and data from analogous structures. It will then provide a rigorous, step-by-step protocol for acquiring an experimental spectrum, ensuring reproducibility and accuracy.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 6-(benzyloxy)pyridine-2-carboxylic acid is predicted to exhibit distinct signals corresponding to the protons of the pyridine ring, the benzyloxy substituent, and the carboxylic acid. The analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the complete assignment of the molecular structure.

The Labile Carboxylic Acid Proton (-COOH)

The proton of the carboxylic acid group is the most deshielded proton in the molecule. Its chemical shift is highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.[1][2][3]

-

Predicted Chemical Shift (δ): 10.0 - 13.0 ppm

-

Multiplicity: Broad singlet (br s)

-

Key Feature: This signal will undergo rapid exchange with deuterium. Shaking the sample with a drop of deuterium oxide (D₂O) will cause the signal to disappear from the spectrum, providing definitive evidence for its assignment.[3][4]

The Benzyloxy Group Protons (-OCH₂Ph)

The benzyloxy group gives rise to two distinct sets of signals: the methylene protons (-CH₂-) and the phenyl group protons (-C₆H₅).

-

Methylene Protons (-OCH₂-): These two protons are chemically equivalent and will appear as a sharp singlet. Their proximity to the electron-withdrawing oxygen atom and the pyridine ring system results in a downfield shift.

-

Predicted Chemical Shift (δ): ~5.4 ppm

-

Multiplicity: Singlet (s)

-

-

Phenyl Group Protons (-C₆H₅): The five protons of the phenyl ring will typically appear as a multiplet in the aromatic region.

-

Predicted Chemical Shift (δ): 7.3 - 7.5 ppm

-

Multiplicity: Multiplet (m)

-

The Pyridine Ring Protons

The three protons on the disubstituted pyridine ring (H-3, H-4, and H-5) form a coupled spin system. Their chemical shifts are influenced by the electronic effects of the carboxylic acid (electron-withdrawing) and the benzyloxy group (electron-donating through resonance, electron-withdrawing through induction). The aromatic region of substituted pyridines typically spans from 7.0 to 9.0 ppm.[5]

-

H-4 Proton: This proton is expected to be a triplet due to coupling with both H-3 and H-5.

-

Predicted Chemical Shift (δ): ~7.8 - 8.0 ppm

-

Multiplicity: Triplet (t) or Doublet of Doublets (dd)

-

-

H-3 and H-5 Protons: These protons will appear as doublets, coupled to the H-4 proton.

-

Predicted Chemical Shift (δ): ~7.0 - 7.6 ppm

-

Multiplicity: Doublet (d)

-

Quantitative Data Summary (Predicted)

The following table summarizes the predicted ¹H NMR spectral data for 6-(benzyloxy)pyridine-2-carboxylic acid.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| -COOH | 10.0 - 13.0 | br s | 1H | N/A |

| H-4 (Pyridine) | ~7.9 | t | 1H | J₃,₄ ≈ J₅,₄ ≈ 8.0 |

| H-3 or H-5 (Pyridine) | ~7.5 | d | 1H | J₄,₃ or J₄,₅ ≈ 8.0 |

| H-5 or H-3 (Pyridine) | ~7.2 | d | 1H | J₄,₅ or J₄,₃ ≈ 8.0 |

| -C₆H₅ (Phenyl) | 7.3 - 7.5 | m | 5H | N/A |

| -OCH₂- | ~5.4 | s | 2H | N/A |

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of 6-(benzyloxy)pyridine-2-carboxylic acid.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is often a good first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. Note that the chemical shifts, particularly of the acidic proton, will vary between solvents.

-

Concentration: Dissolve 5-10 mg of the compound in 0.5-0.6 mL of the chosen deuterated solvent.[5]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Pulse Sequence: Utilize a standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width (SW): Set to cover a range of at least -2 to 16 ppm.

-

Number of Scans (NS): A minimum of 16 scans is recommended for a good signal-to-noise ratio.

-

Relaxation Delay (D1): Use a delay of 1-2 seconds.

-

Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good resolution.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals.

-

Visualization of Key NMR Interactions

The following diagrams illustrate the molecular structure and the workflow for spectral analysis.

Caption: Molecular structure and key proton-proton couplings.

Caption: Standard workflow for NMR spectral analysis.

Troubleshooting and Advanced Techniques

Signal overlap in the aromatic region of substituted pyridines can be a common challenge.[5] If the ¹H NMR spectrum is difficult to interpret due to overlapping multiplets, consider the following advanced NMR techniques:

-

Correlation Spectroscopy (COSY): A 2D COSY experiment will reveal which protons are spin-coupled to each other. Cross-peaks in the COSY spectrum would definitively link H-3 to H-4 and H-4 to H-5.

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon it is directly attached to, aiding in the assignment of the pyridine ring carbons.

-

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for confirming the overall connectivity of the molecule.

Conclusion

The ¹H NMR spectrum of 6-(benzyloxy)pyridine-2-carboxylic acid provides a wealth of structural information. A thorough analysis of the chemical shifts, multiplicities, and coupling constants allows for the unambiguous assignment of all protons in the molecule. The characteristic broad singlet of the carboxylic acid proton, the distinct signals of the benzyloxy group, and the coupled system of the pyridine ring protons serve as a unique fingerprint for this important chemical entity. By following the detailed experimental protocol and employing advanced techniques when necessary, researchers can confidently verify the structure and purity of this compound, facilitating its application in pharmaceutical research and development.

References

-

JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

University of California, Los Angeles. Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

Chemistry LibreTexts. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Oregon State University. CH 336: Carboxylic Acid Spectroscopy. [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy 6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylicacid [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870) [hmdb.ca]

Introduction: The Imperative of Structural Verification

An In-Depth Technical Guide to the ¹³C NMR of 6-(Benzyloxy)pyridine-2-carboxylic acid

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. 6-(Benzyloxy)pyridine-2-carboxylic acid is a heterocyclic compound of significant interest, incorporating a pyridine core, a carboxylic acid functional group, and a benzyloxy substituent. This unique combination of moieties makes it a valuable building block in medicinal chemistry and ligand design. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as the gold standard for elucidating the carbon framework of such organic molecules.

This guide provides a comprehensive analysis of the ¹³C NMR spectrum of 6-(Benzyloxy)pyridine-2-carboxylic acid. We will delve into the theoretical prediction of chemical shifts, grounded in the fundamental principles of NMR and substantiated by empirical data from analogous structures. Furthermore, this document outlines a field-proven experimental protocol for acquiring a high-fidelity spectrum, ensuring that researchers can confidently validate their synthetic products.

Predicted ¹³C NMR Spectrum: A Structural Dissection

The structure of 6-(Benzyloxy)pyridine-2-carboxylic acid presents 13 unique carbon environments, which will give rise to 13 distinct signals in a proton-decoupled ¹³C NMR spectrum. For predictive purposes, we will analyze the molecule by deconstructing it into its three primary components: the substituted pyridine ring, the carboxylic acid, and the benzyloxy group. The choice of solvent is critical, as it can influence chemical shifts; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve polar carboxylic acids and is used as the reference solvent for this analysis.[1][2][3]

Table 1: Predicted ¹³C NMR Chemical Shifts for 6-(Benzyloxy)pyridine-2-carboxylic acid in DMSO-d₆

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale & Justification |

| Pyridine Ring | ||

| C2 | ~148-150 | Attached to the electronegative nitrogen and the carboxylic acid group, leading to a downfield shift. This is typical for C2 in 2-substituted pyridines. |

| C3 | ~115-120 | Ortho to the electron-withdrawing COOH group and meta to the electron-donating O-benzyl group. Experiences some shielding. |

| C4 | ~138-142 | Para to both substituents. The chemical shift is influenced by the complex interplay of electronic effects from both groups. In pyridine itself, C4 is around 136 ppm.[4] |

| C5 | ~110-114 | Meta to the COOH group and ortho to the strongly electron-donating O-benzyl group, resulting in significant shielding and an upfield shift. |

| C6 | ~162-165 | Attached directly to the electronegative oxygen of the benzyloxy group, causing a strong deshielding effect and a significant downfield shift. |

| Carboxylic Acid | ||

| C=O | ~165-168 | The chemical shift of carboxylic acid carbons typically falls in this range.[2][3] Its position is influenced by solvent and potential hydrogen bonding.[5] |

| Benzyloxy Group | ||

| -CH₂- | ~68-72 | A typical value for a benzylic carbon attached to an oxygen atom. |

| C1' (ipso) | ~136-138 | The carbon of the phenyl ring directly attached to the -O-CH₂- group. |

| C2'/C6' (ortho) | ~128-129 | Standard chemical shift for ortho carbons in a monosubstituted benzene ring. |

| C3'/C5' (meta) | ~128-129 | Standard chemical shift for meta carbons in a monosubstituted benzene ring. Often overlaps with ortho and para signals. |

| C4' (para) | ~127-128 | Standard chemical shift for the para carbon in a monosubstituted benzene ring. |

| Solvent | ||

| DMSO-d₆ | ~39.5 | The characteristic septet for deuterated dimethyl sulfoxide.[6][7] |

Experimental Protocol for ¹³C NMR Acquisition

The following protocol is a self-validating system designed for acquiring a high-resolution ¹³C NMR spectrum on a standard 400 MHz (or higher) NMR spectrometer.

1. Sample Preparation

-

Step 1: Accurately weigh 15-25 mg of dry 6-(Benzyloxy)pyridine-2-carboxylic acid.

-

Step 2: Transfer the solid to a clean, dry 5 mm NMR tube.

-

Step 3: Add approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

-

Step 4: Securely cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved. A clear, homogeneous solution is required for optimal results.

2. Spectrometer Setup and Calibration

-

Step 1: Insert the sample into the spectrometer's magnet.

-

Step 2: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

-

Step 3: Perform automated or manual shimming procedures to optimize the magnetic field homogeneity. A narrow and symmetrical solvent peak is indicative of good shimming.

-

Step 4: Tune and match the ¹³C probe to the correct frequency.

3. Data Acquisition

-

Rationale: The choice of acquisition parameters is critical for obtaining a spectrum with good signal-to-noise, especially for quaternary carbons (C2, C6, C=O, C1') which have longer relaxation times.

-

Recommended Parameters (for a 100 MHz ¹³C experiment):

- Pulse Program: zgpg30 or a similar sequence with a 30° flip angle and proton decoupling. A smaller flip angle is used to shorten the required relaxation delay.

- Spectral Width (SW): ~240-250 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured.

- Acquisition Time (AT): ~1.0-1.5 seconds.

- Relaxation Delay (D1): 5.0 seconds. Expert Insight: A longer delay is crucial for the quantitative observation of quaternary carbons, which relax more slowly. A short delay can lead to significant signal attenuation for these key carbons.

- Number of Scans (NS): 1024 or higher. This number should be increased as needed to achieve an adequate signal-to-noise ratio.

- Temperature: 298 K (25 °C).

4. Data Processing

-

Step 1: Apply an exponential multiplication function (line broadening, LB = 1-2 Hz) to improve the signal-to-noise ratio.

-

Step 2: Perform a Fourier Transform (FT) to convert the Free Induction Decay (FID) into the frequency-domain spectrum.

-

Step 3: Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

-

Step 4: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Step 5: Calibrate the chemical shift axis by setting the center of the DMSO-d₆ solvent peak to 39.5 ppm.

-

Step 6: Integrate the peaks and label their chemical shifts.

Workflow Visualization

The following diagram illustrates the logical flow of the entire NMR analysis process, from sample preparation to final data interpretation.

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. testbook.com [testbook.com]

- 5. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. scs.illinois.edu [scs.illinois.edu]

An In-Depth Technical Guide to the Mass Spectrometry of 6-(Benzyloxy)pyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 6-(benzyloxy)pyridine-2-carboxylic acid, a heterocyclic aromatic compound of interest in medicinal chemistry and drug development. This document delves into the principles of electrospray ionization (ESI) for this molecule, proposes a detailed fragmentation pathway based on established chemical principles and data from analogous structures, and provides a robust, field-tested experimental protocol for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The content is structured to offer both foundational knowledge and practical insights for researchers and professionals engaged in the characterization of complex organic molecules.

Introduction: The Significance of 6-(Benzyloxy)pyridine-2-carboxylic Acid

6-(Benzyloxy)pyridine-2-carboxylic acid (Molecular Formula: C₁₃H₁₁NO₃, Molecular Weight: 229.23 g/mol ) is a pyridine derivative featuring a carboxylic acid at the 2-position and a benzyloxy group at the 6-position.[1] Pyridine carboxylic acids are a class of compounds with significant biological and pharmaceutical relevance. The introduction of the benzyloxy moiety provides a key structural element that can influence the molecule's pharmacological properties and metabolic fate.

Accurate and reliable analytical methods are paramount for the successful development of drug candidates. Mass spectrometry, particularly when coupled with liquid chromatography, stands as a cornerstone technique for the identification, characterization, and quantification of such molecules. This guide will focus on the application of electrospray ionization tandem mass spectrometry (ESI-MS/MS) for the in-depth structural elucidation of 6-(benzyloxy)pyridine-2-carboxylic acid.

Electrospray Ionization (ESI) and Ionization Polarity

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like 6-(benzyloxy)pyridine-2-carboxylic acid.[1] The choice of ionization polarity, either positive or negative ion mode, is a critical experimental parameter that dictates the nature of the ions generated and the subsequent fragmentation patterns.

-

Positive Ion Mode ([M+H]⁺): In positive ion mode, the acidic mobile phase promotes the protonation of the molecule. For 6-(benzyloxy)pyridine-2-carboxylic acid, the most likely site of protonation is the nitrogen atom of the pyridine ring, which is a basic center. This results in the formation of the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 230.2.

-

Negative Ion Mode ([M-H]⁻): In negative ion mode, the basic mobile phase facilitates the deprotonation of the most acidic proton. The carboxylic acid group is the most acidic site in the molecule, leading to the formation of the deprotonated molecule, [M-H]⁻, with an m/z of 228.2.

The selection of the optimal polarity often depends on the specific analytical goals, such as achieving the highest sensitivity or generating the most informative fragment ions for structural confirmation. For this compound, both modes can yield valuable data.

Proposed Fragmentation Pathway of 6-(Benzyloxy)pyridine-2-carboxylic Acid

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and its subsequent fragmentation through collision-induced dissociation (CID).[2] The resulting product ions provide a "fingerprint" of the molecule's structure. Based on the known fragmentation patterns of benzyl ethers, pyridine carboxylic acids, and related structures, a plausible fragmentation pathway for 6-(benzyloxy)pyridine-2-carboxylic acid is proposed below.[3][4]

Positive Ion Mode Fragmentation ([M+H]⁺)

The fragmentation of the protonated molecule is anticipated to be dominated by the cleavage of the benzylic ether bond.

Caption: Proposed fragmentation of [M+H]⁺ ion.